molecular formula C₂₆H₄₇D₅O₂ B152968 Ethyl tetracosanoate CAS No. 24634-95-5

Ethyl tetracosanoate

Cat. No. B152968
CAS RN: 24634-95-5
M. Wt: 396.7 g/mol
InChI Key: AKXFYSSXNQQBNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl tetracosanoate is not directly mentioned in the provided papers. However, the papers discuss various synthetic methods and properties of organic compounds that could be relevant to understanding the synthesis and properties of ethyl tetracosanoate. For instance, the synthesis of ethyl 3,3,5,5-tetracyano-2-hydroxy-2-methyl-4,6-diphenylcyclohexane-1-carboxylate involves a three-component condensation reaction . This information could be extrapolated to hypothesize potential synthetic routes for ethyl tetracosanoate, which may also involve multi-component condensation reactions.

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of ethyl tetracosanoate is not analyzed in the provided papers. However, the structure of ethyl 3,3,5,5-tetracyano-2-hydroxy-2-methyl-4,6-diphenylcyclohexane-1-carboxylate was confirmed by X-ray analysis , demonstrating the importance of structural analysis in confirming the identity of synthesized compounds. Such techniques could be used to analyze the molecular structure of ethyl tetracosanoate.

Chemical Reactions Analysis

The papers do not discuss chemical reactions specifically involving ethyl tetracosanoate. Nonetheless, they do provide examples of chemical reactions in organic chemistry, such as the transformation of tetra(4-cyanophenyl)ethylene under specific conditions and the selective tetramerisation of ethylene to 1-octene . These studies highlight the types of chemical reactions that organic compounds can undergo, which could be relevant to understanding the reactivity of ethyl tetracosanoate.

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl tetracosanoate are not detailed in the provided papers. However, the high surface area and gas uptake capacities of a porous covalent triazine-based framework , as well as the electrochemical and photophysical properties of tetrakis(poly-p-phenylene)ethylenes , are discussed. These properties are crucial for the application of organic materials, and similar analyses would be necessary to fully characterize ethyl tetracosanoate.

Scientific Research Applications

Application in Plant Growth Regulation

  • Trinexapac-ethyl in Grass Seed Production : Trinexapac-ethyl (TE), a plant growth regulator, demonstrates efficacy in controlling lodging and enhancing seed yield in tall fescue. TE effectively reduced stem length, which is crucial for lodging control. A significant increase in seed yield was observed, attributed to increased seed number and improved harvest index, without affecting the seed weight or above-ground biomass (Chastain et al., 2015).

Applications in Material Science

  • Poly(ethylene furanoate) Synthesis and Decomposition : The use of catalysts like tin(II) 2-ethylhexanoate (TEH) in the synthesis of poly(ethylene furanoate) (PEF) was studied. This research highlights the catalyst's influence on the recyclability and decomposition mechanism of PEF, a biobased polyester, relevant for sustainable material development (Terzopoulou et al., 2017).
  • Enhancing Mechanical Properties of ETFE Foils : Research on Poly(ethylene tetra fluoroethylene) or ETFE foils, which are used in cladding and roof applications, revealed that creep of ETFE increases with axial stress. This study provided insights into the mechanical properties of ETFE under tensile loading conditions, important for architectural applications (Charbonneau et al., 2014).

Applications in Chemical Analysis

  • Analysis of Very-Long-Chain Fatty Acids in Plasma : A sensitive fluorimetric liquid chromatographic method was developed for analyzing very-long-chain fatty acids like tetracosanoic acid in human plasma. This method, which involves the use of fluorescent derivatives, is crucial for diagnosing hereditary diseases such as X-linked adrenoleukodystrophy (Chung et al., 2008).

Applications in Energy and Environment

  • Improving Photovoltaic Performance in Solar Cells : Ethyl 1,1,2,2-tetrafluoroethyl ether (ETFE) was investigated as an electrolyte solvent for lithium/sulfur batteries. The study focused on the influence of ETFE in electrolyte on cell properties, demonstrating its potential to enhance the stability of electrolyte/anode interface and overall electrochemical performances (Lu et al., 2015).

properties

IUPAC Name

ethyl tetracosanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H52O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26(27)28-4-2/h3-25H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKXFYSSXNQQBNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H52O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80179384
Record name Ethyl tetracosanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80179384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl tetracosanoate

CAS RN

24634-95-5
Record name Ethyl tetracosanate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024634955
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 24634-95-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159289
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl tetracosanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80179384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl tetracosanoate
Reactant of Route 2
Reactant of Route 2
Ethyl tetracosanoate
Reactant of Route 3
Reactant of Route 3
Ethyl tetracosanoate
Reactant of Route 4
Reactant of Route 4
Ethyl tetracosanoate
Reactant of Route 5
Reactant of Route 5
Ethyl tetracosanoate
Reactant of Route 6
Reactant of Route 6
Ethyl tetracosanoate

Citations

For This Compound
133
Citations
JN Anowu, AB Aliyu, H Ibrahim… - Journal of Chemical …, 2020 - journals.chemsociety.org.ng
… that fatty acids such as linoleic acid, butyl 9,12- octadecadienoate acid, oleic acid, hexadecanoic acid, methyl 20-methyl heneicosanoate, tetracosanoate acid, ethyl tetracosanoate and …
Number of citations: 4 www.journals.chemsociety.org.ng
OU Igwe, DE Okwu - Asian Journal of Plant Science and …, 2013 - researchgate.net
… Compound 11 was identified as ethyl Tetracosanoate with molecular formula C26H52O2 (M/Z 396) and a base peak at M/Z 88 due to McLafferty rearrangement leading to the cleavage …
Number of citations: 44 www.researchgate.net
N Radulović, P Blagojević, R Palić - Journal of Essential Oil …, 2010 - Taylor & Francis
… Ethyl (E,Z)-2,4-decadienoate, ethyl hexacosanoate, ethyl tetracosanoate, ethyl docosanoate, octane and undecane are reported for the first time as grape constituents. …
Number of citations: 7 www.tandfonline.com
SUN Yu-wan, LIU Ping-huai, CAI Wen-wen… - NATURAL PRODUCT …, 2014 - trcw.ac.cn
Abstract: Two Liposoluble constituents (extract A and extract B) from leaves and stems of Drypetes cumingii, isolated by solvent extraction method and silica column chromatography, …
Number of citations: 0 www.trcw.ac.cn
SD Koonce, JB Brown - Oil & Soap, 1945 - Springer
… , this fraction contains more than 99% ethyl tetracosanoate. However, from interpolation of … Thus the re-crystallized Fraction 5 contains ethyl tetracosanoate of a purity exceeding 95%, …
Number of citations: 5 link.springer.com
MF Wang, HZ Lian, L Mao, JP Zhou… - Journal of agricultural …, 2007 - ACS Publications
… Because only two reference substances were available in our laboratory, tetracosanol, ethyl tetracosanoate, and hexacosanol were quantitated with OC as RS, whereas duotriacontanol …
Number of citations: 47 pubs.acs.org
JJ Jiménez, JL Bernal, S Aumente, MJ del Nozal… - … of Chromatography A, 2004 - Elsevier
… Electron impact spectrum of ethyl tetracosanoate. Ion series: C n H 2n+1 + ; C n H 2n+1 CO 2 + (underlined). Fragmentations: McLafferty rearrangement (C 4 H 8 O 2 + and C 24 H 48 O …
Number of citations: 70 www.sciencedirect.com
W Niu, E Knight, Q Xia, BD McGarvey - Journal of Chromatography A, 2014 - Elsevier
Since retention times of compounds in GC–MS chromatograms always vary slightly from chromatogram to chromatogram, it is necessary to align chromatograms before comparing them …
Number of citations: 55 www.sciencedirect.com
EJT Mbosso, S Ngouela, JCA Nguedia… - Natural Product …, 2008 - Taylor & Francis
Spathoside, a new cerebroside was isolated from the stem bark of Spathodea campanulata, besides known compounds (n-alkanes, linear aliphatic alcohols, sitosterol and their esters, β…
Number of citations: 43 www.tandfonline.com
Q Wu, H Wang, X Zheng, F Liu, A Wang, D Zou, J Yuan… - Fuel, 2020 - Elsevier
This study used thermochemical liquefaction technology to prepare bio-oil from pig manure with ethanol as liquefaction solvent. The work investigated the effects of liquefaction …
Number of citations: 26 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.